molecular formula C9H8BrFO B7941471 1-Bromo-2-allyloxy-4-fluorobenzene

1-Bromo-2-allyloxy-4-fluorobenzene

Cat. No.: B7941471
M. Wt: 231.06 g/mol
InChI Key: OFECTGRBQVWMEK-UHFFFAOYSA-N
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Description

1-Bromo-2-allyloxy-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a bromine atom, an allyloxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-allyloxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-fluorobenzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the quality of the final product.

Mechanism of Action

The mechanism of action of 1-Bromo-2-allyloxy-4-fluorobenzene involves its interaction with various molecular targets. The allyloxy group can participate in nucleophilic substitution reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

1-Bromo-2-allyloxy-4-fluorobenzene can be compared with other halogenated aromatic ethers, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-4-fluoro-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFECTGRBQVWMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treatment of 2-bromo-5-fluorophenol (10.00 g, 0.052 mol) with potassium carbonate (29.30 g, 0.209 mol) and allyl bromide (7.60 g, 0.063 mol) generally according to the reaction procedure described for Intermediate 8 provided 12.1 g (99%) of 2-(allyloxy)-1-bromo-4-fluorobenzene as a colorless oil. Rf=0.37 (silica, ethyl acetate:hexanes 1:9); 1H NMR (DMSO-d6) δH 7.58 (dd, 1H); 7.05 (dd, 1H); 6.75 (dt, 1H); 6.02 (m, 1H); 5.43 (d, 1H); 5.27 (d, 1H); 4.65 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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